5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine

CAS No.: 214831-64-8

Cat. No.: VC8255355

Molecular Formula: C9H13BrN2O

Molecular Weight: 245.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214831-64-8 |

|---|---|

| Molecular Formula | C9H13BrN2O |

| Molecular Weight | 245.12 g/mol |

| IUPAC Name | 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | CDKDPQWKJKDJCB-UHFFFAOYSA-N |

| SMILES | CN(CCOC)C1=NC=C(C=C1)Br |

| Canonical SMILES | CN(CCOC)C1=NC=C(C=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

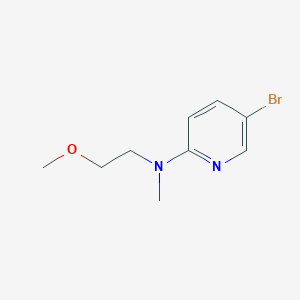

The compound’s IUPAC name, 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine, reflects its substitution pattern:

-

A bromine atom at the 5-position of the pyridine ring.

-

A methyl group and a 2-methoxyethyl group attached to the nitrogen at the 2-position .

The SMILES notation (CN(CCOC)C1=NC=C(C=C1)Br) and InChIKey (CDKDPQWKJKDJCB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.12 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in polar organic solvents (e.g., DMF, THF) | |

| Density | 1.32 g/cm³ (estimated) |

The planar pyridine ring facilitates π-π stacking interactions, while the methoxyethyl group enhances solubility in polar solvents .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine involves multi-step protocols, as detailed in CN110746345B :

-

Protection of Phenolic OH Group:

-

Borylation:

-

Suzuki-Miyaura Coupling:

-

Deprotection and Functionalization:

Industrial Scalability

The patent emphasizes atom economy (70–90% yield) and solvent recovery (e.g., ethyl acetate extraction), making the process suitable for industrial scale-up . Notably, the avoidance of cryogenic conditions (−40°C) and hazardous reagents (n-butyllithium) enhances safety .

Applications in Medicinal Chemistry and Agrochemicals

Drug Development

5-Bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine serves as a precursor for GluN2A-positive allosteric modulators, which target NMDA receptors to treat cognitive disorders . Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Agrochemical Intermediates

The compound’s pyridine core is integral to herbicides and insecticides. For example, derivatives with triazole or sulfonamide groups exhibit fungicidal activity.

Future Research Directions

-

Biological Screening: Evaluate affinity for kinase targets (e.g., EGFR, VEGFR) to expand therapeutic applications .

-

Process Optimization: Develop continuous-flow synthesis to reduce reaction times and waste .

-

Environmental Impact: Assess biodegradability and ecotoxicity for agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume